molecular formula C₃₀H₄₆ClN₅O₇S B560588 E3 ligase Ligand-Linker Conjugates 5 CAS No. 2097971-11-2

E3 ligase Ligand-Linker Conjugates 5

Cat. No. B560588
CAS RN: 2097971-11-2
M. Wt: 656.23
InChI Key: ZOYHUTRHKHRRPK-QVRKWNSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 Ligase Ligand-Linker Conjugate 5 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .


Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugate 5 involves the combination of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The successful formation of this conjugate leads to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .


Molecular Structure Analysis

The molecular structure of E3 Ligase Ligand-Linker Conjugate 5 consists of Thalidomide and the corresponding Linker . The molecular formula is C29H37N5O6 .


Chemical Reactions Analysis

E3 Ligase Ligand-Linker Conjugate 5 plays a crucial role in the ubiquitination process, transferring ubiquitin protein to attach the lysine site of targeted substrates .


Physical And Chemical Properties Analysis

The molecular weight of E3 Ligase Ligand-Linker Conjugate 5 is 551.63 . It is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker .

Scientific Research Applications

Targeted Protein Degradation

PROTACs are heterobifunctional molecules that harness the body’s natural protein disposal system to selectively degrade and remove disease-causing proteins. E3 ligase Ligand-Linker Conjugates 5 is pivotal in the formation of PROTACs, which can bind to an E3 ligase and the target protein, facilitating the latter’s ubiquitination and subsequent degradation by the proteasome .

Cancer Therapy

The ability of PROTACs to degrade oncogenic proteins presents a novel therapeutic approach in cancer treatment. By using E3 ligase Ligand-Linker Conjugates 5, researchers can design PROTACs to target and eliminate proteins that are implicated in the progression of various cancers .

Molecular Biology Tools

In the realm of molecular biology, PROTACs serve as valuable tools for understanding protein function. By degrading specific proteins, scientists can study the resulting phenotypic changes, providing insights into the biological roles of these proteins .

Drug Discovery

The unique mechanism of action of PROTACs, enabled by E3 ligase Ligand-Linker Conjugates 5, offers a new paradigm in drug discovery. Unlike traditional inhibitors, PROTACs don’t just inhibit protein function; they remove the protein entirely, which can be more effective in some therapeutic contexts .

Neurodegenerative Diseases

PROTACs have the potential to treat neurodegenerative diseases by targeting and degrading proteins that form toxic aggregates in the brain, such as tau in Alzheimer’s disease or alpha-synuclein in Parkinson’s disease .

Immune Modulation

By targeting immune checkpoint proteins, PROTACs can modulate the immune response. This application is particularly relevant in the development of new treatments for autoimmune diseases and in enhancing the efficacy of cancer immunotherapies .

Safety And Hazards

E3 Ligase Ligand-Linker Conjugate 5 is for research use only . It is not for sale in certain territories . Special hazards arising from the substance or mixture include Carbon oxides, Nitrogen oxides (NOx), Sulphur oxides, Hydrogen chloride gas .

Future Directions

E3 ligases can be a promising target of cancer therapy . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHUTRHKHRRPK-QVRKWNSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46ClN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 ligase Ligand-Linker Conjugates 5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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